
Zinc stearate W. S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc stearate is a zinc soap that is widely used industrially. It is a white, soft powder that repels water and is derived from stearic acid, a fatty acid found in various animal and vegetable fats. The compound is known for its lubricating properties, water repellency, and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc stearate can be synthesized by reacting stearic acid with zinc oxide. The reaction typically involves heating stearic acid to a temperature range of 120-150°C and then adding zinc oxide. The reaction is carried out at a temperature of 160-180°C and a pressure of 0.18-0.24 Mpa for 40-50 minutes .
Industrial Production Methods: In industrial settings, zinc stearate is produced by heating stearic acid and zinc oxide in a reaction kettle. The mixture is stirred and heated to 125°C, and the reaction is maintained for 35-40 minutes. After the reaction, the product is cooled, tabletted, crushed, and packaged .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc stearate undergoes various chemical reactions, including:
Oxidation: Zinc stearate can be oxidized to form zinc oxide and stearic acid.
Reduction: It can be reduced to form zinc metal and stearic acid.
Substitution: Zinc stearate can undergo substitution reactions where the stearate group is replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can be used as oxidizing agents.
Reducing Agents: Hydrogen or other reducing agents can be used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and stearic acid.
Reduction: Zinc metal and stearic acid.
Substitution: Various substituted zinc compounds.
Applications De Recherche Scientifique
Zinc stearate has a wide range of applications in scientific research, including:
Mécanisme D'action
Zinc stearate exerts its effects through various mechanisms:
Lubrication: It reduces friction and improves flow properties in materials.
Antimicrobial Activity: Zinc stearate, in combination with plant extracts, exhibits antimicrobial properties against various bacterial strains.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in the saponification of fats, facilitating the reaction between nonpolar and polar phases.
Comparaison Avec Des Composés Similaires
Calcium Stearate: Similar to zinc stearate but uses calcium instead of zinc. It is also used as a lubricant and release agent.
Magnesium Stearate: Another similar compound that uses magnesium.
Uniqueness of Zinc Stearate: Zinc stearate is unique due to its combination of properties, including excellent lubricating properties, water repellency, and thermal stability. It is also non-toxic and safe for use in various applications, including food-related applications .
Propriétés
Formule moléculaire |
C36H72O4Zn |
|---|---|
Poids moléculaire |
634.3 g/mol |
Nom IUPAC |
octadecanoic acid;zinc |
InChI |
InChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
Clé InChI |
KREXGRSOTUKPLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
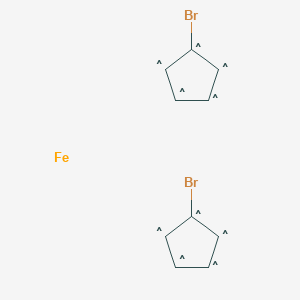

![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
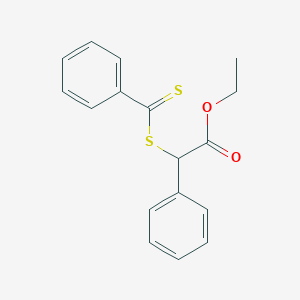


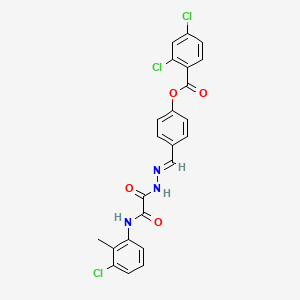

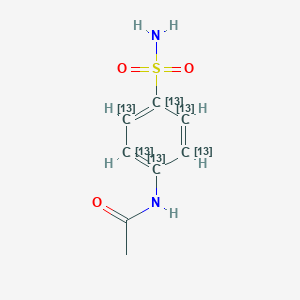
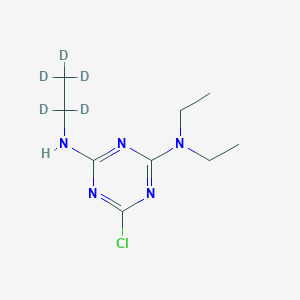

![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
